molecular formula C19H23N3O3 B2928279 3-(4-Methoxyphenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one CAS No. 1421441-47-5

3-(4-Methoxyphenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one

Cat. No.: B2928279
CAS No.: 1421441-47-5
M. Wt: 341.411
InChI Key: SADZKVUJZFXUON-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization reactions involving appropriate precursors.

    Attachment of the Pyrazin-2-yloxy Group: This step involves the nucleophilic substitution reaction where the pyrazin-2-yloxy group is introduced to the piperidine ring.

    Formation of the Propan-1-one Backbone: The propan-1-one backbone is typically formed through a Friedel-Crafts acylation reaction, where the 4-methoxyphenyl group is acylated with an appropriate acyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions, and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents under acidic conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

3-(4-Methoxyphenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with specific industrial applications.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrazin-2-yloxy group is believed to play a crucial role in binding to these targets, modulating their activity and leading to the observed biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one: Similar structure but with a pyridine ring instead of a pyrazine ring.

    3-(4-Methoxyphenyl)-1-(4-(quinolin-2-yloxy)piperidin-1-yl)propan-1-one: Contains a quinoline ring, offering different biological properties.

Uniqueness

The presence of the pyrazin-2-yloxy group in 3-(4-Methoxyphenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one distinguishes it from other similar compounds, potentially offering unique binding properties and biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

3-(4-methoxyphenyl)-1-(4-pyrazin-2-yloxypiperidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-24-16-5-2-15(3-6-16)4-7-19(23)22-12-8-17(9-13-22)25-18-14-20-10-11-21-18/h2-3,5-6,10-11,14,17H,4,7-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADZKVUJZFXUON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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